1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound belonging to the quinoxaline family This compound features a unique structure with a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoxaline derivatives.
Scientific Research Applications
1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of significant interest.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinoxalin-2-one: A simpler quinoxaline derivative with potential biological activities.
6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid:
Uniqueness
1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonyl and oxo groups, in particular, contribute to its versatility in chemical synthesis and biological interactions.
Properties
Molecular Formula |
C18H16N4O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1,4-dimethyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]quinoxaline-2,3-dione |
InChI |
InChI=1S/C18H16N4O5S/c1-20-14-8-7-11(9-15(14)21(2)18(25)17(20)24)28(26,27)22-10-16(23)19-12-5-3-4-6-13(12)22/h3-9H,10H2,1-2H3,(H,19,23) |
InChI Key |
SYBUTYVPZSORHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)N(C(=O)C1=O)C |
Origin of Product |
United States |
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